Methyl 2,3-Diamino-5-methylbenzoate (CAS 1248541-73-2): Differential LogP and Molecular Descriptors vs. Des-Methyl Analog
The 5-methyl substitution on Methyl 2,3-diamino-5-methylbenzoate (CAS 1248541-73-2) confers significantly higher lipophilicity compared to its direct des-methyl analog, Methyl 2,3-diaminobenzoate (CAS 107582-20-7). This difference is quantifiable through key molecular descriptors .
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | 1.3 [1] |
| Comparator Or Baseline | Methyl 2,3-diaminobenzoate (CAS 107582-20-7) |
| Quantified Difference | Difference of approximately +0.35 (estimated as comparator XLogP3 ~0.95 [2]) |
| Conditions | In silico prediction using standard algorithm |
Why This Matters
Higher lipophilicity directly influences membrane permeability and solubility profiles, making the methyl-substituted compound a distinct choice for projects requiring altered ADME characteristics compared to the parent scaffold.
- [1] Angene Chemical. Benzoic acid, 2,3-diamino-5-methyl-, methyl ester. XLogP3 value. View Source
- [2] PubChem. Methyl 2,3-diaminobenzoate (CID 275609). XLogP3 value. View Source
